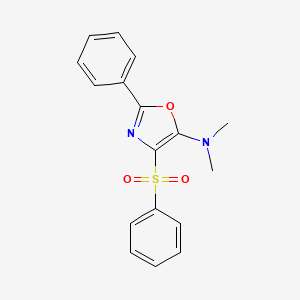
4-(benzenesulfonyl)-N,N-dimethyl-2-phenyl-1,3-oxazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(benzenesulfonyl)-N,N-dimethyl-2-phenyl-1,3-oxazol-5-amine is a complex organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a benzenesulfonyl group attached to an oxazole ring, which is further substituted with a dimethylamino group and a phenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
The synthesis of 4-(benzenesulfonyl)-N,N-dimethyl-2-phenyl-1,3-oxazol-5-amine involves several steps. One common method involves the reaction of benzenesulfonyl chloride with N,N-dimethyl-2-phenyl-1,3-oxazol-5-amine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
化学反应分析
4-(benzenesulfonyl)-N,N-dimethyl-2-phenyl-1,3-oxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic hydrolysis of the compound can lead to the cleavage of the oxazole ring, forming various degradation products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
4-(benzenesulfonyl)-N,N-dimethyl-2-phenyl-1,3-oxazol-5-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is used as a probe to study enzyme activity and protein interactions. It can also be used to investigate cellular pathways and signal transduction mechanisms.
Medicine: The compound has potential therapeutic applications, particularly as an inhibitor of enzymes such as carbonic anhydrase. It is being studied for its potential use in treating diseases like cancer and bacterial infections.
Industry: In the industrial sector, the compound is used in the development of new materials, including polymers and coatings. .
作用机制
The mechanism of action of 4-(benzenesulfonyl)-N,N-dimethyl-2-phenyl-1,3-oxazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes like carbonic anhydrase by binding to the active site and preventing substrate access. This inhibition can lead to various downstream effects, including changes in cellular pH and metabolic pathways .
The compound may also interact with other proteins and receptors, modulating their activity and influencing cellular signaling pathways. These interactions can result in a range of biological effects, depending on the specific targets and pathways involved .
相似化合物的比较
4-(benzenesulfonyl)-N,N-dimethyl-2-phenyl-1,3-oxazol-5-amine can be compared with other similar compounds, such as:
Benzenesulfonamide: This compound shares the benzenesulfonyl group but lacks the oxazole ring and dimethylamino group. It is commonly used as an antibacterial agent.
N,N-Dimethyl-2-phenyl-1,3-oxazol-5-amine: This compound lacks the benzenesulfonyl group but retains the oxazole ring and dimethylamino group. It is used in organic synthesis as a building block.
4-(2-Aminoethyl)benzenesulfonamide: This compound has a similar benzenesulfonyl group but with an aminoethyl substitution instead of the oxazole ring. .
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
4-(benzenesulfonyl)-N,N-dimethyl-2-phenyl-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-19(2)17-16(23(20,21)14-11-7-4-8-12-14)18-15(22-17)13-9-5-3-6-10-13/h3-12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMRKCUYVBIFHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(N=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














